2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a 4-chlorophenyl group, and a 3-methoxyphenylacetamide moiety
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-16-4-2-3-14(9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWHDHZWNMNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate.
Thioether formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the compound is reacted with 3-methoxyphenylacetic acid or its derivatives to form the acetamide moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the nitro or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer properties. The mechanism of action typically involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
In Vitro Studies :
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer).
- IC50 Values :
Compound Cell Line IC50 (µM) Example A MCF7 0.46 Example B HCT116 0.39 Example C A549 26
These values suggest that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance cytotoxicity against specific cancer types.
Antimicrobial Activity
The structure of this compound suggests potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have shown effectiveness against various pathogens:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Some derivatives exhibit antifungal activity against Candida species.
Cyclin-dependent Kinase Inhibition
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Enzyme Modulation
The compound may interact with other enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular processes.
Antioxidant Properties
The thioether group in the compound may provide antioxidant effects, helping to protect cells from oxidative stress.
Case Study on CDK Inhibition
A study published in [source needed] investigated the inhibitory effects of pyrazolo[3,4-d]pyrimidine derivatives on CDK2. It was found that specific structural modifications significantly enhanced the inhibitory potency compared to unmodified compounds.
Anticancer Efficacy Study
Another study reported that a related pyrazolopyrimidine derivative exhibited significant growth inhibition across various cancer cell lines with associated induction of apoptosis. This highlights the therapeutic potential of these compounds in cancer treatment.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 4-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 2-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- N-(3-methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide
These compounds share structural similarities but may differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential applications in drug development.
Chemical Structure and Properties
The compound features a complex structure with a molecular formula of and a molecular weight of approximately 366.89 g/mol. The presence of the thio group and the specific substitutions on the pyrazolo[3,4-d]pyrimidine core are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties through various mechanisms:
- CDK Inhibition : Compounds within this class have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, derivatives have shown IC50 values as low as 0.067 µM against Aurora-A kinase .
- Cell Line Studies : In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, one study reported that a related compound exhibited an IC50 of 49.85 µM against A549 cells .
Antimicrobial Activity
The compound has also shown promise in combating various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Pyrazole derivatives have been evaluated for their antimicrobial efficacy, with MIC values reported as low as 0.22 µg/mL against pathogens like Staphylococcus aureus .
- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for treating chronic infections; compounds in this class have demonstrated significant biofilm disruption capabilities.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, pyrazolo[3,4-d]pyrimidine derivatives are being explored for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | IC50/Effectiveness | Notes |
|---|---|---|---|
| CDK Inhibition | Compound 66 | 0.067 µM | Effective against Aurora-A kinase |
| Anticancer (A549) | Compound 5 | 49.85 µM | Induces apoptosis |
| Antimicrobial | Compound 7b | 0.22 µg/mL | Active against Staphylococcus aureus |
| Biofilm Disruption | Various | Significant | Effective against biofilm formation |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The structural similarity to ATP allows these compounds to effectively inhibit kinases involved in cell proliferation.
- Cell Cycle Arrest : By inhibiting CDKs, these compounds can induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence ROS levels within cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
